molecular formula C7H3Br2F3 B1530015 2,4-Dibromo-5-fluorobenzodifluoride CAS No. 1806349-94-9

2,4-Dibromo-5-fluorobenzodifluoride

Cat. No.: B1530015
CAS No.: 1806349-94-9
M. Wt: 303.9 g/mol
InChI Key: VOTQZVXPSJALCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-fluorobenzodifluoride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives, where bromine and fluorine atoms are introduced into the benzene ring.

  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms using appropriate reagents and conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.

  • Continuous Flow Processes: Advanced production methods may involve continuous flow processes, which allow for more efficient and scalable synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.

  • Reduction: Reduction reactions can reduce the halogenated compound to simpler forms.

  • Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed:

  • Oxidation Products: These may include carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced forms of the compound.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzodifluoride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-5-fluorobenzodifluoride exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the benzene ring can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • 2,4-Dibromofluorobenzene: Similar in structure but lacks the difluoride group.

  • 2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of difluoride.

Uniqueness: 2,4-Dibromo-5-fluorobenzodifluoride is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQZVXPSJALCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluorobenzodifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-fluorobenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-5-fluorobenzodifluoride
Reactant of Route 4
2,4-Dibromo-5-fluorobenzodifluoride
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-fluorobenzodifluoride
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-5-fluorobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.